

Spectroscopic Profile of 3-Chloro-6-hydrazinopyridazine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Chloro-6-hydrazinopyridazine

Cat. No.: B091096

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **3-Chloro-6-hydrazinopyridazine**, a key intermediate in medicinal chemistry and drug development. Due to the limited availability of direct spectral data for **3-Chloro-6-hydrazinopyridazine**, this document presents data from structurally analogous compounds to provide a reliable estimation of its spectroscopic characteristics. The guide details the methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and includes a schematic for its synthesis.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for **3-Chloro-6-hydrazinopyridazine** based on the analysis of structurally related molecules. These values serve as a reference for the identification and characterization of this compound.

Table 1: Predicted ^1H NMR Spectroscopic Data

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
Pyridazine-H	7.0 - 7.5	Doublet	8.0 - 10.0
Pyridazine-H	7.5 - 8.0	Doublet	8.0 - 10.0
-NH-	4.0 - 5.0	Broad Singlet	-
-NH ₂	8.0 - 9.0	Broad Singlet	-

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon	Predicted Chemical Shift (ppm)
Pyridazine-C (C-Cl)	150 - 155
Pyridazine-C (C-N)	158 - 163
Pyridazine-CH	120 - 125
Pyridazine-CH	130 - 135

Solvent: DMSO-d₆

Table 3: Predicted IR Spectroscopic Data

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (Hydrazine)	3200 - 3400	Medium-Strong, Broad
C=N Stretch (Pyridazine Ring)	1580 - 1650	Medium
C-Cl Stretch	700 - 800	Strong
N-N Stretch	1000 - 1100	Medium
Aromatic C-H Stretch	3000 - 3100	Medium

Table 4: Predicted Mass Spectrometry Data

Parameter	Value
Molecular Formula	C ₄ H ₅ CIN ₄
Molecular Weight	144.56 g/mol
Predicted [M]+ Peak (m/z)	144
Predicted [M+2]+ Peak (m/z)	146 (approx. 1/3 intensity of [M]+)

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the characterization of **3-Chloro-6-hydrazinopyridazine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

- Sample Preparation:
 - Weigh approximately 5-10 mg of the solid **3-Chloro-6-hydrazinopyridazine** sample.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
 - Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication to aid dissolution.
 - Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.

- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the ^1H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
- Acquire the ^{13}C NMR spectrum. This may require a larger sample quantity or a longer acquisition time due to the lower natural abundance of ^{13}C .

- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak as a reference.
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

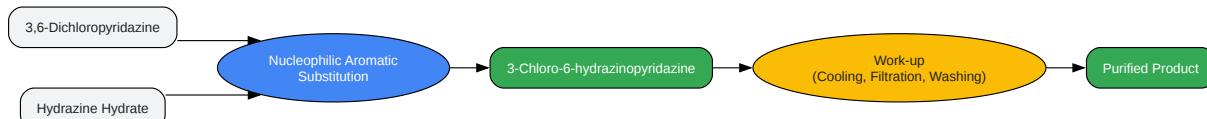
Methodology (Thin Solid Film Method):

- Sample Preparation:
 - Dissolve a small amount (a few milligrams) of **3-Chloro-6-hydrazinopyridazine** in a volatile organic solvent (e.g., methanol or dichloromethane).
 - Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.
 - Apply a few drops of the sample solution onto the surface of the salt plate.
 - Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.
- Data Acquisition:

- Place the salt plate in the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum of the clean, empty sample compartment.
- Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm^{-1}).
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.


Methodology (Electron Ionization - EI):

- Sample Introduction:
 - Introduce a small amount of the solid sample into the ion source of the mass spectrometer, typically via a direct insertion probe.
 - Heat the probe to volatilize the sample into the gas phase within the ion source.
- Ionization:
 - Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV).
 - This will cause the molecules to ionize, primarily forming a molecular ion (M^+) and various fragment ions.
- Mass Analysis:

- Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection:
 - The separated ions are detected, and their abundance is recorded.
 - The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Synthesis Workflow

The synthesis of **3-Chloro-6-hydrazinopyridazine** is typically achieved through the nucleophilic substitution of a chlorine atom in 3,6-dichloropyridazine with hydrazine.

[Click to download full resolution via product page](#)

Synthesis of **3-Chloro-6-hydrazinopyridazine**.

This workflow illustrates the reaction of 3,6-dichloropyridazine with hydrazine hydrate, which undergoes a nucleophilic aromatic substitution to yield the crude product. Subsequent work-up steps, including cooling, filtration, and washing, are necessary to isolate and purify the final **3-Chloro-6-hydrazinopyridazine**.

- To cite this document: BenchChem. [Spectroscopic Profile of 3-Chloro-6-hydrazinopyridazine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b091096#spectroscopic-properties-nmr-ir-mass-of-3-chloro-6-hydrazinopyridazine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com